

The Binding of N9-Isopropylolomoucine to CDK2: A Technical Guide

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Compound of Interest

Compound Name: N9-Isopropylolomoucine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mode of **N9-Isopropylolomoucine** to Cyclin-Dependent Kinase 2 (CDK2). While specific quantitative binding data for **N9-Isopropylolomoucine** is not readily available in the public domain, this document extrapolates its binding characteristics from closely related purine-based inhibitors, olomoucine and roscovitine (seliciclib), for which extensive structural and biochemical data exist. The information presented herein is intended to guide research and drug development efforts targeting CDK2.

Quantitative Binding Data of Related Purine Inhibitors

To contextualize the affinity of **N9-Isopropylolomoucine** for CDK2, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for its structural analogs, olomoucine and roscovitine, against CDK2 and other relevant kinases. This data provides a benchmark for the expected potency of **N9-Isopropylolomoucine**.

Compound	Target	IC50 (μM)
Olomoucine	CDK2/cyclin A	7
Olomoucine	CDK2/cyclin E	7
Roscovitrine	CDK2	0.1

The Binding Mode of Purine-Based Inhibitors to CDK2

The binding mode of **N9-Isopropylolomoucine** to the ATP-binding pocket of CDK2 can be inferred from the crystal structures of CDK2 in complex with olomoucine and roscovitrine. These inhibitors act as ATP-competitive inhibitors, occupying the adenine-binding pocket.

The key interactions stabilizing the binding of these purine analogs, and likely **N9-Isopropylolomoucine**, include:

- **Hinge Region Interactions:** The purine scaffold forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region of the kinase, specifically with the main chain amine and carbonyl of Leu83. This interaction is a hallmark of ATP-competitive kinase inhibitors.
- **Hydrophobic Interactions:** The purine ring and its substituents are engaged in van der Waals interactions with several hydrophobic residues within the ATP-binding pocket. These include Ile10, Val18, Ala31, Val64, Phe80 (the gatekeeper residue), and Leu134. The N9-isopropyl group of **N9-Isopropylolomoucine** is expected to enhance these hydrophobic interactions, particularly with the gatekeeper residue Phe80.
- **Additional Hydrogen Bonds:** Depending on the specific substitutions on the purine ring, additional hydrogen bonds can be formed with other residues in the active site. For instance, the hydroxyl group present on the side chain of roscovitrine forms a hydrogen bond with the side chain of Asp145.

The overall binding mode positions the inhibitor in a manner that prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of CDK2.

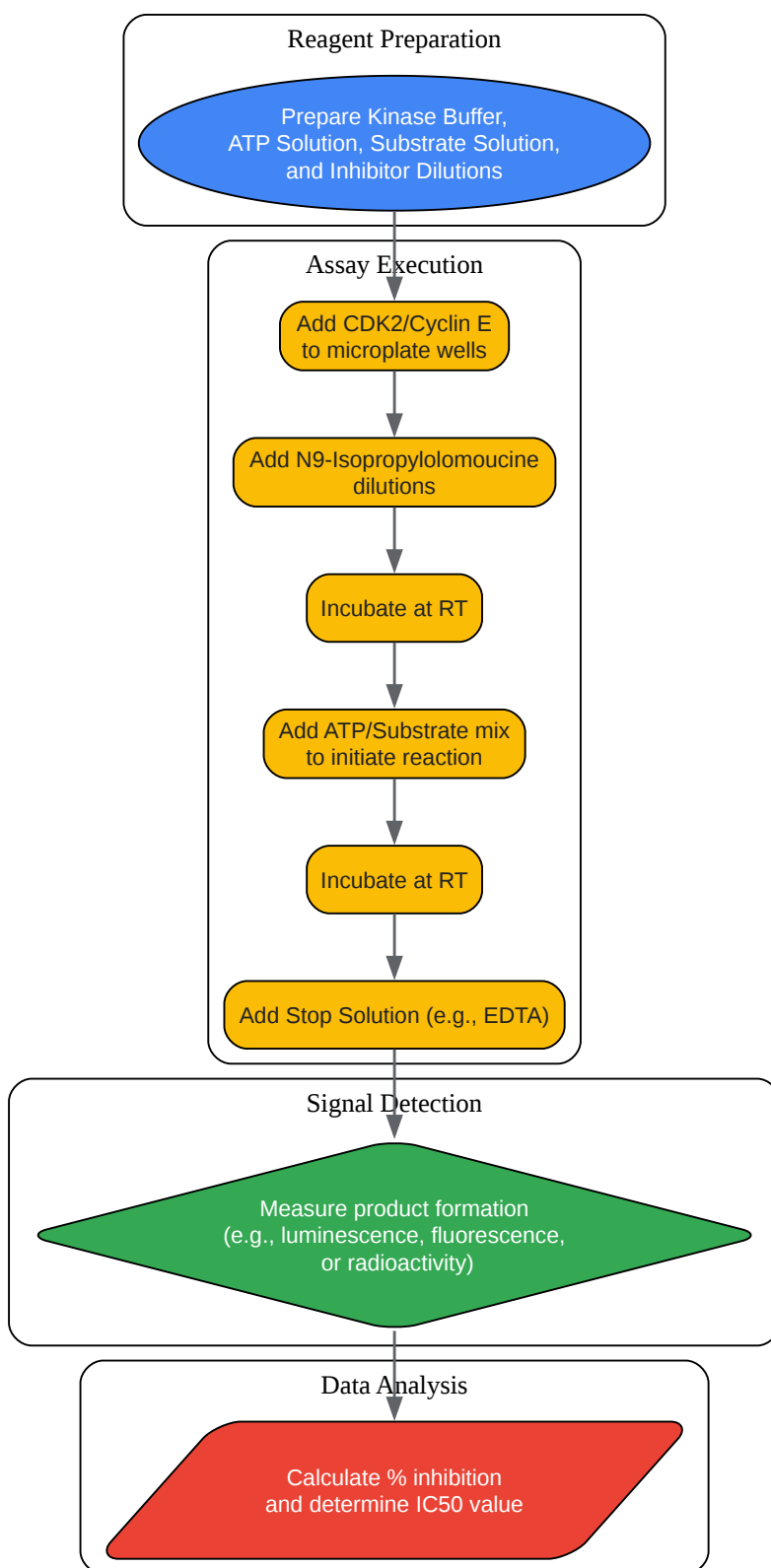
Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the binding of **N9-Isopropylolomoucine** to CDK2.

CDK2 Kinase Assay

This protocol is designed to measure the enzymatic activity of CDK2 and assess the inhibitory potential of compounds like **N9-Isopropylolomoucine**.

Workflow for CDK2 Kinase Assay



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Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.

Materials:

- Recombinant human CDK2/Cyclin E complex
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP
- Substrate (e.g., Histone H1 or a specific peptide substrate)
- **N9-Isopropylolomoucine**
- Stop solution (e.g., 50 mM EDTA)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
- Microplate reader

Procedure:

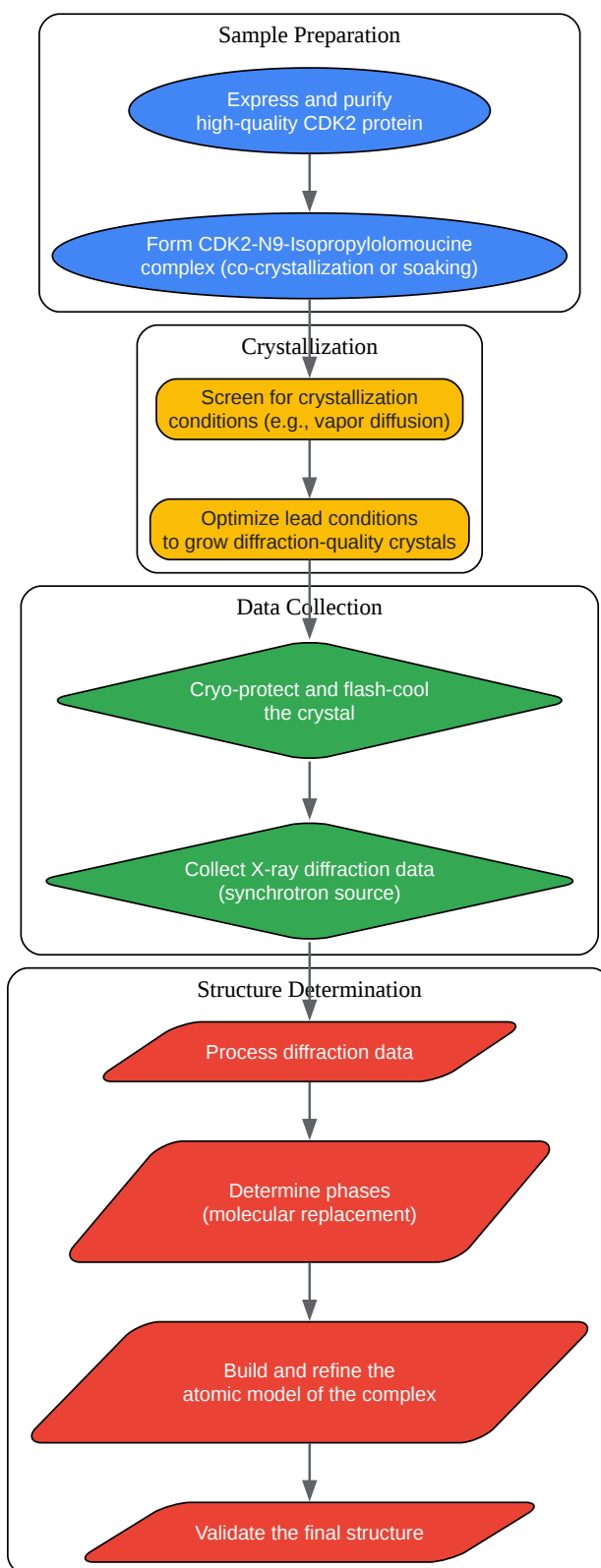
- Prepare serial dilutions of **N9-Isopropylolomoucine** in kinase buffer.
- In a microplate, add the CDK2/Cyclin E enzyme to each well.
- Add the **N9-Isopropylolomoucine** dilutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.
- Stop the reaction by adding the stop solution.
- Add the detection reagent according to the manufacturer's instructions.
- Measure the signal using a microplate reader.

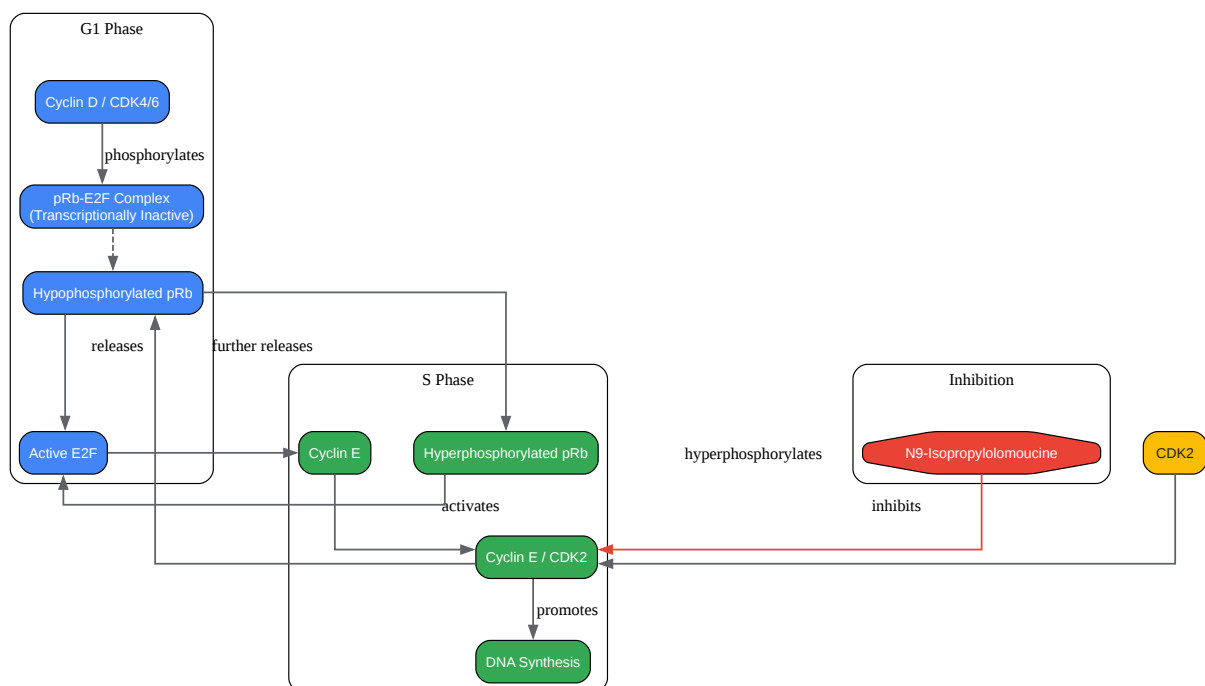
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of CDK2-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of CDK2 in complex with an inhibitor like **N9-Isopropylolomoucine**.

Workflow for Protein-Ligand X-ray Crystallography





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